
Rubranol: A Technical Guide on its Discovery,
Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rubranol

Cat. No.: B155101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rubranol, a linear diarylheptanoid first identified in plants of the Alnus genus, has emerged as

a natural product with significant therapeutic potential. Initially investigated for its traditional

medicinal properties, subsequent scientific inquiry has revealed its potent anti-HIV-1 activity,

attributed to its unique mechanism of targeting the viral capsid. Furthermore, preliminary

studies suggest its potential as an inhibitor of key SARS-CoV proteases. This in-depth

technical guide provides a comprehensive overview of the discovery and historical context of

rubranol, detailed experimental protocols for its isolation and biological evaluation, a summary

of its quantitative biological data, and a visualization of its known mechanisms of action.

Discovery and Historical Context
Rubranol is a naturally occurring diarylheptanoid, a class of compounds characterized by two

aromatic rings linked by a seven-carbon chain. Its discovery is rooted in the phytochemical

investigation of various species of the genus Alnus, commonly known as alder. For centuries,

extracts from these plants have been utilized in traditional medicine for their anti-inflammatory

and other therapeutic properties.

Scientific exploration into the chemical constituents of Alnus species, such as Alnus japonica

and Alnus rubra, led to the isolation and characterization of a diverse array of diarylheptanoids,
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including rubranol.[1] Early research on these compounds focused on their antioxidative and

hepatoprotective effects.

A significant breakthrough in understanding the therapeutic potential of rubranol came with the

discovery of its anti-HIV-1 activity. In a pivotal study, a natural product library was screened for

inhibitors of HIV-1 replication, which identified rubranol as a moderately potent inhibitor.[2] This

finding shifted the research focus towards elucidating its antiviral mechanism and exploring its

potential as a lead compound for a new class of antiretroviral drugs. More recently, with the

emergence of the COVID-19 pandemic, the antiviral properties of natural products have been a

subject of intense research, with preliminary studies suggesting that rubranol may also exhibit

inhibitory activity against SARS-CoV proteases.[3]

Chemical Structure and Properties
IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol[4]

Molecular Formula: C₁₉H₂₄O₅[4]

Molecular Weight: 332.39 g/mol [4]

CAS Number: 211126-61-3[4]

Class: Diarylheptanoid

Quantitative Biological Data
The following tables summarize the key quantitative data reported for the biological activity of

rubranol.

Table 1: Anti-HIV-1 Activity of Rubranol

Parameter Value Cell Line Virus Strain Reference

EC₅₀ 15.85 µM C8166 T-cells HIV-1 IIIB [2]

Table 2: Anti-SARS-CoV Activity of Rubranol (Putative)
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Target Protease IC₅₀ Assay Type Reference

Main Protease (Mpro) Data not yet available
FRET-based

enzymatic assay
[3]

Papain-like Protease

(PLpro)
Data not yet available

FRET-based

enzymatic assay
[3]

Note: While rubranol has been identified as a potential inhibitor of SARS-CoV proteases,

specific IC₅₀ values have not been published in the reviewed literature.

Experimental Protocols
Isolation of Rubranol from Alnus japonica
The following is a representative protocol for the isolation of rubranol based on established

methods for diarylheptanoid extraction from Alnus species.

Plant Material Collection and Preparation:

Collect fresh bark of Alnus japonica.

Air-dry the bark at room temperature and then grind it into a fine powder.

Extraction:

Extract the powdered bark with methanol (MeOH) at room temperature for 72 hours.

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol

extract.

Solvent Partitioning:

Suspend the crude MeOH extract in water and partition it successively with n-hexane,

ethyl acetate (EtOAc), and n-butanol (n-BuOH).

The diarylheptanoids, including rubranol, will primarily be in the EtOAc and n-BuOH

fractions.
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Chromatographic Separation:

Subject the EtOAc fraction to column chromatography on a silica gel column.

Elute the column with a gradient of chloroform-methanol to yield several sub-fractions.

Monitor the fractions using thin-layer chromatography (TLC).

Further purify the fractions containing compounds with the characteristic UV absorbance

of diarylheptanoids using preparative high-performance liquid chromatography (HPLC) on

an ODS column with a methanol-water gradient.

Structure Elucidation:

Identify the purified compound as rubranol based on spectroscopic data, including ¹H-

NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis of Rubranol (General Approach)
While a specific total synthesis of rubranol has not been detailed in the reviewed literature, a

general synthetic strategy for linear diarylheptanoids can be outlined as follows. This approach

is based on the synthesis of structurally related compounds.

Synthesis of the Heptanone Backbone:

Start with a protected 3,4-dihydroxybenzaldehyde and a suitable seven-carbon building

block.

Utilize a series of reactions such as Wittig or Grignard reactions to construct the seven-

carbon chain with a ketone at the C3 position.

Introduction of the Second Aromatic Ring:

Couple the second protected 3,4-dihydroxy-substituted aromatic ring to the other end of

the heptanone chain using a suitable cross-coupling reaction (e.g., Suzuki or Stille

coupling).

Reduction of the Ketone:
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Stereoselectively reduce the ketone at the C5 position to a hydroxyl group to achieve the

(R)-configuration of rubranol. This can be accomplished using chiral reducing agents.

Deprotection:

Remove the protecting groups from the hydroxyls on the aromatic rings to yield rubranol.

Anti-HIV-1 Replication Assay
This protocol is based on the methodology used to determine the EC₅₀ of rubranol against

HIV-1.

Cell Culture:

Culture C8166 T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

Virus Stock:

Prepare a stock of HIV-1 IIIB virus and determine its 50% tissue culture infectious dose

(TCID₅₀) in C8166 cells.

Antiviral Assay:

Seed C8166 cells in a 96-well plate.

Prepare serial dilutions of rubranol in culture medium.

Add the diluted rubranol to the cells, followed by the addition of HIV-1 IIIB at a

predetermined multiplicity of infection (MOI).

Include a positive control (e.g., a known antiretroviral drug) and a negative control (no

drug).

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

Quantification of Viral Replication:
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After the incubation period, measure the level of HIV-1 p24 antigen in the cell culture

supernatant using an enzyme-linked immunosorbent assay (ELISA).

Calculate the percentage of inhibition of p24 production for each concentration of

rubranol compared to the negative control.

Determine the EC₅₀ value (the concentration of the compound that inhibits viral replication

by 50%) by plotting the percentage of inhibition against the log of the rubranol
concentration and fitting the data to a dose-response curve.

SARS-CoV Protease Inhibition Assay (FRET-based)
This is a general protocol for assessing the inhibitory activity of compounds against SARS-CoV

proteases.

Reagents:

Recombinant SARS-CoV Mpro and PLpro.

A specific fluorogenic substrate for each protease (e.g., a peptide with a fluorescent

reporter and a quencher).

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH).

Assay Procedure:

Prepare serial dilutions of rubranol in the assay buffer.

In a 96-well plate, add the diluted rubranol, the recombinant protease, and the assay

buffer.

Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader. The

cleavage of the substrate by the protease separates the fluorophore from the quencher,

resulting in an increase in fluorescence.
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Data Analysis:

Calculate the initial velocity of the reaction for each concentration of rubranol.

Determine the percentage of inhibition by comparing the reaction velocities in the

presence of rubranol to the velocity of the control (no inhibitor).

Calculate the IC₅₀ value (the concentration of the compound that inhibits enzyme activity

by 50%) by plotting the percentage of inhibition against the log of the rubranol
concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways
Anti-HIV-1 Mechanism: Targeting the Viral Capsid
Rubranol exerts its anti-HIV-1 effect by targeting the viral capsid protein (CA). The HIV-1

capsid is a conical structure that encloses the viral genome and essential enzymes. The

stability of this capsid is critical for the early stages of the viral life cycle, including reverse

transcription and transport to the nucleus.

Rubranol is believed to bind to a hydrophobic pocket on the surface of the CA protein,

specifically at the C-terminal domain. This binding event is thought to allosterically disrupt the

normal process of capsid assembly or disassembly (uncoating). By interfering with the delicate

balance of capsid stability, rubranol can inhibit viral replication.
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Caption: Rubranol's anti-HIV-1 mechanism of action.

Potential Anti-SARS-CoV Mechanism: Protease
Inhibition
The replication of SARS-CoV-2, the virus responsible for COVID-19, is dependent on the

activity of two key viral proteases: the main protease (Mpro) and the papain-like protease

(PLpro). These proteases are responsible for cleaving the viral polyproteins into individual

functional proteins that are necessary for viral replication and assembly.

Rubranol is hypothesized to inhibit these proteases by binding to their active sites, thereby

blocking their catalytic activity. By preventing the processing of the viral polyproteins, rubranol
could effectively halt the viral replication cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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